molecular formula C4H8O3S B13598523 2-(Methanesulfonylmethyl)oxirane

2-(Methanesulfonylmethyl)oxirane

Cat. No.: B13598523
M. Wt: 136.17 g/mol
InChI Key: BVXKWTBRQORZNE-UHFFFAOYSA-N
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Description

2-(Methanesulfonylmethyl)oxirane is a chemical compound belonging to the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its high reactivity due to the ring strain in the oxirane ring, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfonylmethyl)oxirane typically involves the reaction of methanesulfonyl chloride with an appropriate epoxide precursor under basic conditions. One common method is the reaction of methanesulfonyl chloride with glycidol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired oxirane compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Methanesulfonylmethyl)oxirane undergoes a variety of chemical reactions, including:

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy sulfonates.

    Substitution Reactions: The methanesulfonyl group can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfides.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, carboxylic acids.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

    β-Hydroxy Sulfonates: Formed through ring-opening reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Sulfides: Formed through reduction reactions.

Scientific Research Applications

2-(Methanesulfonylmethyl)oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)oxirane involves the nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent formation of various products. The methanesulfonyl group enhances the reactivity of the compound, facilitating its interaction with a wide range of nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

    Ethylene Oxide: A simpler oxirane compound with similar reactivity but lacking the methanesulfonyl group.

    Propylene Oxide: Another oxirane compound with a methyl group instead of the methanesulfonyl group.

    Epichlorohydrin: Contains a chlorine atom and an oxirane ring, used in similar applications.

Uniqueness: 2-(Methanesulfonylmethyl)oxirane is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties compared to other oxirane compounds. This functional group enhances the compound’s ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

2-(methylsulfonylmethyl)oxirane

InChI

InChI=1S/C4H8O3S/c1-8(5,6)3-4-2-7-4/h4H,2-3H2,1H3

InChI Key

BVXKWTBRQORZNE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CO1

Origin of Product

United States

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